2-Bromo-6-(3-chlorophenyl)pyridine

Palladium-catalyzed cross-coupling C–Br vs. C–Cl reactivity Suzuki-Miyaura

Streamline the synthesis of unsymmetrical 2,6-diarylpyridines. This building block eliminates protecting-group steps via orthogonal C2-Br (Pd-coupling/lithiation) and C-Cl (late-stage activation) reactivity. - Selective Suzuki coupling at C2 (63-95% yield) without chloroarene interference. - C-Cl bond preserved for subsequent diversification, enabling divergent library synthesis. - High-purity lot-to-lot consistency verified by HPLC; shipped ambient under R&D-use compliance.

Molecular Formula C11H7BrClN
Molecular Weight 268.53 g/mol
Cat. No. B13693534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3-chlorophenyl)pyridine
Molecular FormulaC11H7BrClN
Molecular Weight268.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H7BrClN/c12-11-6-2-5-10(14-11)8-3-1-4-9(13)7-8/h1-7H
InChIKeyYTTVVZYZVVRENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(3-chlorophenyl)pyridine: Dual-Halogenated Building Block


2-Bromo-6-(3-chlorophenyl)pyridine (CAS 1374665-76-5, C₁₁H₇BrClN, MW 268.54) is a dual-halogenated arylpyridine featuring a C2-bromo substituent ortho to the pyridine nitrogen and a C6-(3-chlorophenyl) substituent . The orthogonality of its C–Br (reactive) and C–Cl (relatively inert) bonds enables sequential, site-selective functionalization strategies not possible with mono-halogenated or symmetrical analogs [1]. Its core application lies as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, particularly where controlled, stepwise elaboration of the pyridine scaffold is required . Predicted physicochemical properties include a boiling point of 346.8±27.0 °C, density of 1.525±0.06 g/cm³, and pKa of -0.38±0.12, reflecting its weakly basic, lipophilic character .

2-Bromo-6-(3-chlorophenyl)pyridine: Why Generic Analogs Fail


The presence of both a C2-bromo and a C6-(3-chlorophenyl) group in 2-Bromo-6-(3-chlorophenyl)pyridine creates a unique reactivity profile that cannot be replicated by simpler 6-aryl-2-bromopyridines (e.g., 2-bromo-6-phenylpyridine) or by symmetrical 2,6-dihalopyridines. Specifically, the ortho-bromo substituent participates readily in Pd-catalyzed cross-couplings, while the meta-chloro substituent on the pendant phenyl ring is essentially inert under these conditions, providing a stable handle for subsequent late-stage diversification . This orthogonality is lost in 2-chloro-6-(3-chlorophenyl)pyridine (sluggish initial coupling) and in 2,6-dibromopyridine (non-selective bis-coupling). Furthermore, the 3-chloro substitution on the phenyl ring modulates the electronic character of the biaryl system relative to the unsubstituted phenyl analog, influencing both the reactivity of the pyridine ring and the physicochemical properties of downstream products [1]. Therefore, substituting a generic analog would either compromise synthetic efficiency, sacrifice site-selectivity, or alter the properties of the final target molecule, leading to failed or suboptimal synthetic sequences.

2-Bromo-6-(3-chlorophenyl)pyridine: Reactivity & Selectivity vs. Comparators


Suzuki Coupling: Bromo vs. Chloro Reactivity

In palladium-catalyzed Suzuki-Miyaura couplings, the C2-bromo bond in 2-Bromo-6-(3-chlorophenyl)pyridine exhibits substantially higher reactivity than the C2-chloro bond in its direct chloro analog, 2-chloro-6-(3-chlorophenyl)pyridine. Under standard Pd(PPh₃)₄ catalysis, the bromo derivative achieves a 63–95% coupling yield with phenylboronic acid, while analogous 2-chloropyridines typically require more forcing conditions (e.g., elevated temperatures, specialized ligands) or fail to react under identical mild protocols . This reactivity difference, quantified as a 5-7× rate enhancement for C–Br versus C–Cl in related heteroaryl systems, enables the bromo compound to serve as a more efficient and reliable electrophilic partner in sequential synthesis strategies where the chloro substituent must remain intact for later manipulation .

Palladium-catalyzed cross-coupling C–Br vs. C–Cl reactivity Suzuki-Miyaura

Lithium-Halogen Exchange: C2–Br vs. Aryl–Cl Selectivity

2-Bromo-6-(3-chlorophenyl)pyridine undergoes highly selective lithium-halogen exchange exclusively at the C2-bromo position when treated with n-BuLi at –78°C, leaving the C–Cl bond on the pendant 3-chlorophenyl ring untouched . This contrasts with symmetrical 2,6-dibromopyridine, which, while also undergoing exchange, yields a mixture of mono- and di-lithiated species due to the presence of two identical reactive sites, complicating subsequent trapping steps and reducing overall yield [1]. The orthogonality of C–Br (exchange-competent) and C–Cl (exchange-inert) bonds in the target compound ensures clean, site-selective functionalization at the 2-position, enabling introduction of electrophiles (e.g., aldehydes, ketones, boronic esters) with high fidelity.

Lithium-halogen exchange Site-selective functionalization C–Br vs. C–Cl selectivity

Buchwald-Hartwig Amination Site-Selectivity

Under standard Buchwald-Hartwig amination conditions (Pd₂(dba)₃/Xantphos, THF), 2-Bromo-6-(3-chlorophenyl)pyridine undergoes selective C–N bond formation exclusively at the C2-bromo position, while the C–Cl bond on the 3-chlorophenyl ring remains completely intact, as evidenced by a 68–91% yield of the 2-amino-6-(3-chlorophenyl)pyridine product with no detectable amination of the chloroarene . In contrast, 2,6-dibromopyridine under analogous conditions can undergo competitive amination at both bromine sites unless stoichiometry is carefully controlled, leading to complex product mixtures and reduced isolated yields of the desired mono-aminated product [1].

Buchwald-Hartwig amination C–N bond formation Site-selective catalysis

SNAr Methanolysis: C2–Br vs. Aryl–Cl Displacement

Under SNAr conditions (KOH/MeOH, 80°C, 24 h), 2-Bromo-6-(3-chlorophenyl)pyridine undergoes methanolysis with 75% conversion at the C2-bromo position, while the C–Cl bond on the 3-chlorophenyl ring shows less than 5% conversion . This stark difference in reactivity (≥15:1 selectivity) underscores the utility of the compound in nucleophilic substitution sequences where the chloroarene must remain intact. In comparison, 2-bromo-6-phenylpyridine (lacking the chloro substituent) would not permit such a staged substitution strategy, as the unsubstituted phenyl ring offers no analogous orthogonal handle.

Nucleophilic aromatic substitution SNAr C–Br vs. C–Cl reactivity

3-Chloro vs. 4-Chloro Substitution Electronic Effects

The position of the chloro substituent on the pendant phenyl ring (3- vs. 4-) significantly impacts the electronic properties of the biaryl system and, consequently, the reactivity and binding characteristics of derived molecules. While direct comparative data for the bromo precursors is limited, studies on structurally related 2,4,6-triarylpyridines demonstrate that 3-chlorophenyl substitution at the 2-position of the pyridine ring confers distinct topoisomerase II inhibitory activity compared to 4-chlorophenyl analogs, with some 3-chloro derivatives showing IC₅₀ values in the low micromolar range . This suggests that 2-Bromo-6-(3-chlorophenyl)pyridine, as a precursor, would lead to final products with different biological profiles than those derived from the 4-chloro isomer (2-bromo-6-(4-chlorophenyl)pyridine).

Structure-activity relationship Chloro substitution pattern Electronic effects

Predicted Physicochemical Profile

Computationally predicted physicochemical properties of 2-Bromo-6-(3-chlorophenyl)pyridine (pKa = -0.38±0.12, density = 1.525±0.06 g/cm³) indicate it is a weakly basic, lipophilic solid at room temperature . In comparison, the unsubstituted analog 2-bromo-6-phenylpyridine has a lower molecular weight (234.09 vs. 268.54) and lacks the electron-withdrawing chloro substituent, which results in a different overall polarity and solubility profile [1]. These differences are critical during reaction work-up and purification; the target compound's higher lipophilicity may favor extraction into organic solvents and alter chromatographic retention times relative to less substituted analogs, impacting isolation yields and purity.

Lipophilicity pKa Physicochemical properties

2-Bromo-6-(3-chlorophenyl)pyridine: Key Applications


Orthogonal Cross-Coupling for Complex Biaryls

In medicinal chemistry programs requiring the construction of unsymmetrical 2,6-diarylpyridines with differentiated aryl groups, 2-Bromo-6-(3-chlorophenyl)pyridine is the preferred building block. Its C2-bromo group can be selectively coupled with a first arylboronic acid via Suzuki-Miyaura reaction (63–95% yield), while the C–Cl bond on the 3-chlorophenyl ring remains intact . This C–Cl bond can then be activated in a subsequent, distinct cross-coupling step (e.g., using more forcing conditions or a different catalytic system) to introduce a second aryl group, enabling the modular assembly of complex biaryl architectures without the need for protecting group manipulations or symmetric starting materials .

C2 Lithiation for Electrophile Introduction

For projects requiring installation of electrophiles (e.g., aldehydes, ketones, boronic esters) specifically at the C2 position of the pyridine ring, 2-Bromo-6-(3-chlorophenyl)pyridine is uniquely suited. Treatment with n-BuLi at –78°C selectively exchanges the C2-bromo bond, generating a nucleophilic 2-lithiopyridine intermediate that can be trapped with a wide range of electrophiles . The 3-chlorophenyl group remains unaffected throughout this sequence, preserving a valuable handle for later diversification. This contrasts sharply with 2,6-dibromopyridine, which would yield complex mixtures of mono- and di-functionalized products under identical conditions [1].

2-Amino-6-arylpyridine Library Synthesis

Medicinal chemists engaged in hit-to-lead optimization of 2-aminopyridine-containing scaffolds benefit from 2-Bromo-6-(3-chlorophenyl)pyridine's ability to undergo selective Buchwald-Hartwig amination at C2 (68–91% yield) without affecting the pendant chloroarene . This orthogonality allows for the rapid, parallel synthesis of diverse 2-amino-6-arylpyridine libraries, where the amine component is varied while the 3-chlorophenyl group remains constant, providing a consistent handle for subsequent SAR studies or further elaboration .

Staged SNAr in Process Chemistry

In process chemistry routes where nucleophilic aromatic substitution is employed, the high selectivity of 2-Bromo-6-(3-chlorophenyl)pyridine for SNAr at C2 (75% conversion) over the C–Cl bond (<5% conversion) under basic methanolysis conditions offers a clear advantage . This allows for the controlled introduction of a first nucleophile at C2, followed by a separate, subsequent activation and substitution of the chloroarene, enabling a two-step, divergent sequence to generate a family of related compounds from a single advanced intermediate, thereby reducing overall development time and cost.

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